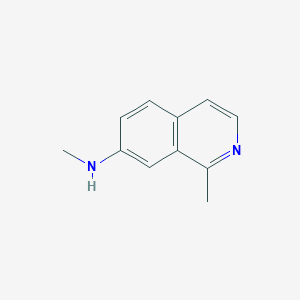
N,1-dimethylisoquinolin-7-amine
Description
N,1-Dimethylisoquinolin-7-amine is a substituted isoquinoline derivative characterized by methyl groups at the nitrogen atom (N-methyl) and the 1-position of the isoquinoline core. Isoquinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly in medicinal chemistry for targeting central nervous system disorders and cancer .
Properties
CAS No. |
140683-34-7 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
N,1-dimethylisoquinolin-7-amine |
InChI |
InChI=1S/C11H12N2/c1-8-11-7-10(12-2)4-3-9(11)5-6-13-8/h3-7,12H,1-2H3 |
InChI Key |
UZHHZAVBNWGRMO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
Canonical SMILES |
CC1=NC=CC2=C1C=C(C=C2)NC |
Synonyms |
7-Isoquinolinamine,N,1-dimethyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
- Substituent Effects: Methyl Groups: The N- and 1-methyl groups in the target compound likely reduce polarity and enhance metabolic stability compared to chloro or nitro analogs . Chloro Substitution: In 1-chloro-N-methylisoquinolin-7-amine, the electron-withdrawing Cl lowers the pKa (3.05), increasing acidity compared to methylated derivatives . Nitro Group: The nitro-substituted analog exhibits acute toxicity (Cat 4), emphasizing the impact of strongly electron-withdrawing groups on hazard profiles .
- Structural Modifications: Saturation of the isoquinoline ring (e.g., tetrahydro derivative) may improve solubility and bioavailability . Aryl substitutions (e.g., 4-methoxyphenyl) alter NMR chemical shifts (e.g., δ 2.51 ppm for methyl groups) and lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


